![molecular formula C14H27BO B1356378 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane CAS No. 89999-87-1](/img/structure/B1356378.png)

9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

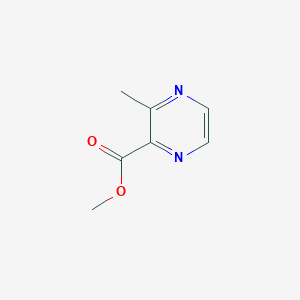

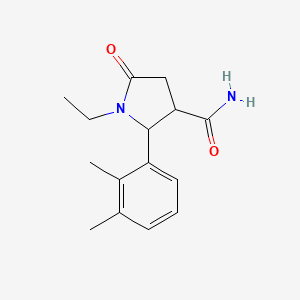

9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane (DMBO) is an organic compound that has been widely studied due to its unique properties and potential applications in a variety of scientific fields. DMBO is a cyclic boron-containing compound that has a wide range of applications including the synthesis of other compounds, the development of drugs and the study of biochemical and physiological effects.

科学的研究の応用

Synthesis and Structural Analysis

- 9-Borabicyclo[3.3.1]nonane (9-BBNH) reacts with monocarboxylic acids to form 9-(acyloxy)-9-borabicyclo[3.3.1]nonanes, exhibiting a variety of structural features with strong Lewis acid characteristics (Lang, Nöth, & Schmidt, 1995).

Catalytic Applications

- 9-Borabicyclo[3.3.1]nonane dimer is utilized as a metal-free catalyst for monohydroboration of carbodiimides with pinacol borane, involving a heterocyclic amidinate intermediate (Ramos et al., 2019).

Reactions and Mechanistic Studies

- This compound reacts with alkyn-1-yltin compounds, mainly through exchange reactions, leading to the formation of unique structures like the 9-propyn-1-yl-9-borabicyclo[3.3.1]nonane pyridine adduct (Wrackmeyer et al., 2009).

Nanoparticle Synthesis

- It has been used as a reducing agent for synthesizing nearly monodisperse gold nanoparticles with average diameters of <5.0 nm (Sardar & Shumaker-Parry, 2009).

Polymerization Processes

- 9-Borabicyclo[3.3.1]nonane initiates polymerization of α,β-unsaturated carbonyl monomers such as ethyl acrylate, indicating a non-radical polymerization mechanism (Kanno et al., 1996).

Kinetic Studies

- The hydroboration kinetics of alkenes with 9-borabicyclo[3.3.1]nonane exhibit varied characteristics depending on the reactivity of the alkenes, providing insights into mechanistic aspects of the reactions (Brown, Wang, & Scouten, 1980).

作用機序

Target of Action

The primary target of 9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[33It is known that similar compounds, such as derivatives of 3,7-diazabicyclo[331]nonanes, are positive modulators of AMPA receptors . AMPA receptors are directly involved in the formation of cognitive functions and memory .

Mode of Action

Based on its structural similarity to 3,7-diazabicyclo[331]nonane derivatives, it can be inferred that it might interact with AMPA receptors .

Biochemical Pathways

Ampa receptors, which are likely targets of this compound, are known to play a crucial role in the glutamatergic system . This system is involved in various neurological disorders, such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .

Result of Action

Positive allosteric modulators of ampa receptors, which this compound is likely to be, are known to have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder .

特性

IUPAC Name |

9-(2,3-dimethylbutan-2-yloxy)-9-borabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12/h11-13H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHTBKTNQDICD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2CCCC1CCC2)OC(C)(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524331 |

Source

|

| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane | |

CAS RN |

89999-87-1 |

Source

|

| Record name | 9-[(2,3-Dimethylbutan-2-yl)oxy]-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)

![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)